7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
Overview
Description
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one is a synthetic organic compound that belongs to the phenoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one typically involves the reaction of phenoxazinone with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isobutyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxazinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding phenoxazine form.
Substitution: The isobutoxycarbonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxazinone derivatives with hydroxyl or carboxyl groups, while reduction can produce phenoxazine derivatives.
Scientific Research Applications
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as a fluorescent probe for detecting biological molecules and as a tool for studying enzyme activities.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity. Additionally, its fluorescent properties allow it to be used as a probe for studying cellular processes and detecting specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
Phenoxazinone: The parent compound of 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one, known for its biological activities.
Phenoxazine: A reduced form of phenoxazinone with different chemical properties.
Phenothiazine: A structurally similar compound with diverse pharmacological activities.
Uniqueness
This compound is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its isobutoxycarbonyloxy group enhances its solubility and stability, making it a valuable compound for various applications.
Biological Activity
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one, also known as O-7-(Isobutyloxycarbonyl)resorufin, is a synthetic compound that has garnered attention for its potential applications in biological research, particularly as a fluorogenic indicator. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17N1O3
- Molecular Weight : 285.32 g/mol
- CAS Number : 251292-24-7
- Structure : The compound features a phenoxazine core with an isobutoxycarbonyl group that enhances its solubility and cellular permeability.
Biological Activity
This compound exhibits several notable biological activities:
- Fluorogenic Indicator : It serves as a fluorogenic substrate for assessing cell viability and esterase activity. Upon hydrolysis by esterases, the compound releases a fluorescent product, making it useful in live-cell imaging and viability assays .
- Cell Permeability : The isobutoxycarbonyl moiety increases the compound's ability to penetrate cell membranes, facilitating intracellular assays .
- Esterase Activity : The compound has been shown to be hydrolyzed by various esterases, which is critical for its application in enzymatic activity assays. This property allows researchers to monitor enzymatic reactions in real-time .
The mechanism of action involves the hydrolysis of the isobutoxycarbonyl group by esterases present in the cells, leading to the release of a fluorescent product. This reaction can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and cellular health.
Case Studies
Several studies have utilized this compound to explore its biological implications:
-
Cell Viability Assays :
- In a study examining the cytotoxic effects of various compounds on cancer cell lines, researchers employed this fluorogenic indicator to assess cell viability post-treatment. The results indicated a correlation between compound concentration and cell viability reduction, demonstrating its utility in pharmacological screening.
-
Esterase Activity Monitoring :
- A research group investigated the activity of specific esterases in human serum using this compound as a substrate. The study provided quantitative data on esterase levels in different patient groups, highlighting its potential in clinical diagnostics.
-
Live Cell Imaging :
- In another study focused on cellular responses to oxidative stress, researchers used this compound to visualize changes in esterase activity within live cells under various stress conditions. The findings revealed significant alterations in enzyme activity correlating with cellular health status.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other fluorogenic indicators:
Compound Name | Fluorescence Type | Primary Use | Cell Permeability |
---|---|---|---|
This compound | Fluorogenic | Cell viability, esterase assays | High |
Resorufin | Fluorogenic | General fluorescence | Moderate |
Calcein AM | Fluorescent | Live-cell imaging | High |
Properties
IUPAC Name |
2-methylpropyl (7-oxophenoxazin-3-yl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10(2)9-21-17(20)22-12-4-6-14-16(8-12)23-15-7-11(19)3-5-13(15)18-14/h3-8,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDFSVVDUVHHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399616 | |
Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251292-24-7 | |
Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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